molecular formula C25H29NO2 B12040542 Octyl 2-(4-methylphenyl)quinoline-4-carboxylate

Octyl 2-(4-methylphenyl)quinoline-4-carboxylate

Katalognummer: B12040542
Molekulargewicht: 375.5 g/mol
InChI-Schlüssel: AHLFIAWVPGWFCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Octyl 2-(4-methylphenyl)quinoline-4-carboxylate is a chemical compound with the molecular formula C25H29NO2 and a molecular weight of 375.515 g/mol . This compound is part of the quinoline family, which is known for its diverse biological and chemical properties. Quinoline derivatives are often used in pharmaceuticals, agrochemicals, and dyes due to their unique structural characteristics.

Vorbereitungsmethoden

The synthesis of Octyl 2-(4-methylphenyl)quinoline-4-carboxylate typically involves the esterification of quinoline-4-carboxylic acid derivatives. The reaction conditions often include the use of an alcohol (in this case, octanol) and an acid catalyst to facilitate the esterification process . Industrial production methods may involve continuous flow reactors to optimize yield and purity while minimizing reaction time and waste.

Analyse Chemischer Reaktionen

Octyl 2-(4-methylphenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Octyl 2-(4-methylphenyl)quinoline-4-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Octyl 2-(4-methylphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. Quinoline derivatives often interact with enzymes and receptors, affecting cellular processes such as DNA replication, protein synthesis, and cell signaling . The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Octyl 2-(4-methylphenyl)quinoline-4-carboxylate can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific structural features, which confer unique chemical and biological properties, making it valuable for various research and industrial applications.

Eigenschaften

Molekularformel

C25H29NO2

Molekulargewicht

375.5 g/mol

IUPAC-Name

octyl 2-(4-methylphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C25H29NO2/c1-3-4-5-6-7-10-17-28-25(27)22-18-24(20-15-13-19(2)14-16-20)26-23-12-9-8-11-21(22)23/h8-9,11-16,18H,3-7,10,17H2,1-2H3

InChI-Schlüssel

AHLFIAWVPGWFCV-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.